molecular formula C17H17ClO6 B14061125 (2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Cat. No.: B14061125
M. Wt: 352.8 g/mol
InChI Key: DDUHZTYCFQRHIY-UIQXJYDPSA-N
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Description

(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione is a complex organic compound with a unique spiro structure This compound is known for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione involves multiple steps, typically starting with the preparation of the benzofuran core. Key steps include:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Spiro Moiety: The spiro structure is introduced through a series of reactions, including cycloaddition and rearrangement reactions.

    Functional Group Modifications: Chlorination, methylation, and methoxylation are carried out to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize product formation.

    Purification Techniques: Employing advanced purification methods such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as chlorine or bromine, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-7-chloro-3’,4,6-trimethoxy-5’-methylspiro[1-benzofuran-2,4’-cyclohex-2-ene]-1’,3-dione stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H17ClO6

Molecular Weight

352.8 g/mol

IUPAC Name

(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8?,17-/m0/s1

InChI Key

DDUHZTYCFQRHIY-UIQXJYDPSA-N

Isomeric SMILES

CC1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Origin of Product

United States

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